
Tetradecasiloxane, triacontamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecasiloxane, triacontamethyl- is a siloxane compound with the molecular formula C30H90O13Si14. It is a type of organosilicon compound characterized by its unique structure, which includes multiple silicon-oxygen bonds. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradecasiloxane, triacontamethyl- typically involves the hydrolysis and condensation of chlorosilanes. The process begins with the reaction of methyltrichlorosilane with water, leading to the formation of silanols. These silanols then undergo condensation reactions to form the siloxane bonds. The reaction conditions often require the presence of a catalyst, such as a strong acid or base, to facilitate the hydrolysis and condensation steps .
Industrial Production Methods: In industrial settings, the production of tetradecasiloxane, triacontamethyl- is carried out in large reactors where the reaction conditions can be precisely controlled. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality siloxane compounds. The process may also involve the use of solvents to control the viscosity and facilitate the handling of the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: Tetradecasiloxane, triacontamethyl- can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms, often resulting in the formation of silane groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and ozone, often used under mild conditions to avoid breaking the siloxane bonds.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed:
Oxidation: Formation of silanol groups.
Reduction: Formation of silane groups.
Substitution: Formation of new alkyl-substituted siloxane compounds.
Scientific Research Applications
Tetradecasiloxane, triacontamethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and stability.
Mechanism of Action
The mechanism of action of tetradecasiloxane, triacontamethyl- involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective as a coating or sealant. Additionally, its ability to form strong silicon-oxygen bonds contributes to its stability and resistance to degradation .
Comparison with Similar Compounds
Hexamethyldisiloxane: A smaller siloxane compound with similar hydrophobic properties.
Octamethylcyclotetrasiloxane: A cyclic siloxane compound with a similar structure but different physical properties.
Polydimethylsiloxane: A polymeric siloxane compound with a wide range of applications in various industries.
Uniqueness: Tetradecasiloxane, triacontamethyl- is unique due to its larger size and higher molecular weight compared to other siloxane compounds. This results in enhanced stability and hydrophobicity, making it particularly useful in applications requiring long-lasting and durable materials .
Properties
CAS No. |
2471-10-5 |
|---|---|
Molecular Formula |
C30H90O13Si14 |
Molecular Weight |
1052.2 g/mol |
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C30H90O13Si14/c1-44(2,3)31-46(7,8)33-48(11,12)35-50(15,16)37-52(19,20)39-54(23,24)41-56(27,28)43-57(29,30)42-55(25,26)40-53(21,22)38-51(17,18)36-49(13,14)34-47(9,10)32-45(4,5)6/h1-30H3 |
InChI Key |
ZJPOEHJHMRBDHP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


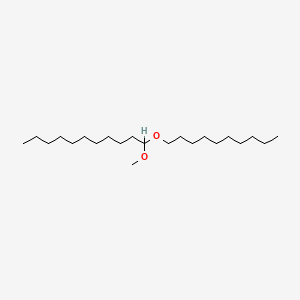
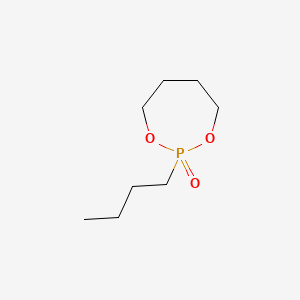
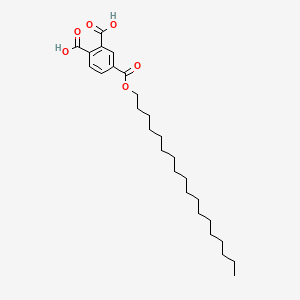

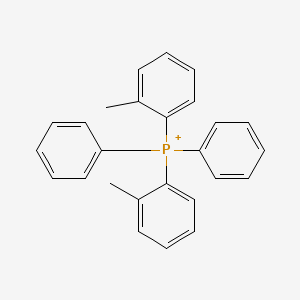

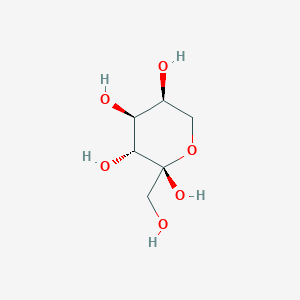
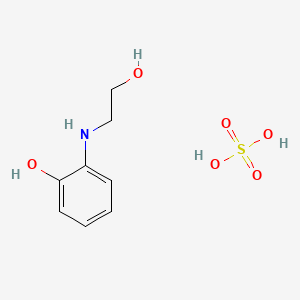
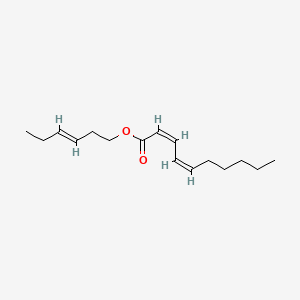

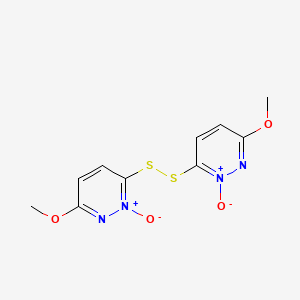
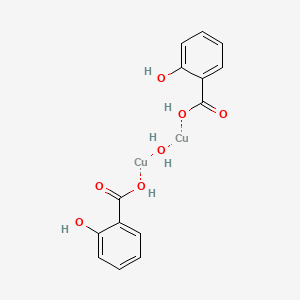
![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)

